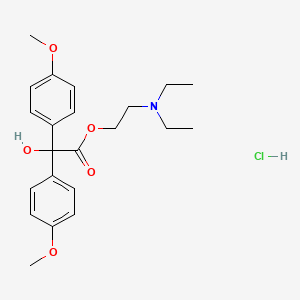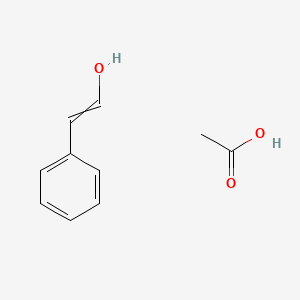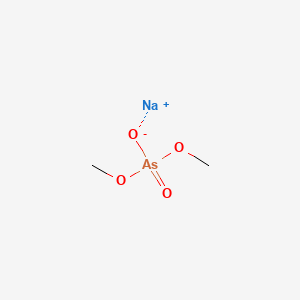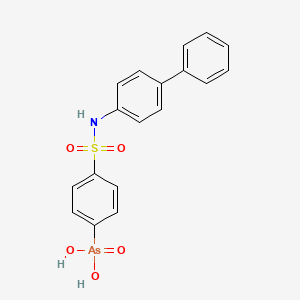
Cyclodocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodocosane is a saturated hydrocarbon with the molecular formula C22H44 This compound is a white, waxy solid at room temperature and is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodocosane can be synthesized through the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation. This process involves the use of metal catalysts such as nickel or palladium under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where butadiene is subjected to trimerization and subsequent hydrogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclodocosane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclodocosanol and cyclodocosanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound ring, forming compounds like cyclodocosyl chloride
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Cyclodocosanol, cyclodocosanone
Reduction: Smaller hydrocarbons
Substitution: Cyclodocosyl chloride, cyclodocosyl bromide
Scientific Research Applications
Cyclodocosane has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of cycloalkane chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of cyclodocosane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Cyclododecane (C12H24): A smaller cycloalkane with similar properties but different applications.
Cyclotetracosane (C24H48): A larger cycloalkane with a higher molecular weight and different physical properties.
Uniqueness of Cyclodocosane: this compound’s unique combination of ring size and hydrophobicity makes it particularly useful in applications requiring a balance between stability and reactivity. Its larger ring structure compared to cyclododecane provides different chemical and physical properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
296-86-6 |
|---|---|
Molecular Formula |
C22H44 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
cyclodocosane |
InChI |
InChI=1S/C22H44/c1-2-4-6-8-10-12-14-16-18-20-22-21-19-17-15-13-11-9-7-5-3-1/h1-22H2 |
InChI Key |
COZWXTZNDSMXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)



![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)


![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)



![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)

